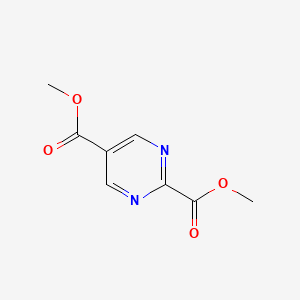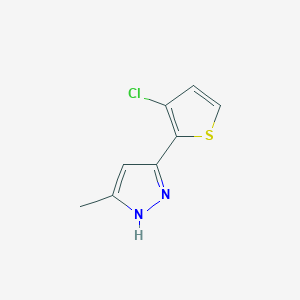![molecular formula C19H18N2O3 B2665315 (E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one CAS No. 691869-97-3](/img/structure/B2665315.png)
(E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.364. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One significant application of related benzothiazole derivatives is as corrosion inhibitors for carbon steel in acidic solutions. Hu et al. (2016) synthesized benzothiazole derivatives to explore their corrosion inhibiting effects against steel in a 1 M HCl solution. These derivatives demonstrated higher inhibition efficiencies and stability compared to previously reported inhibitors from the benzothiazole family. The study utilized electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss methods, revealing that these inhibitors could adsorb onto surfaces through both physical and chemical means (Hu et al., 2016).
Synthesis of Structurally Diverse Compounds
Roman (2013) reported the generation of a structurally diverse library of compounds starting from 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. This compound underwent various alkylation and ring closure reactions, producing a wide range of derivatives, including dithiocarbamates, thioethers, and other cyclic compounds. This research highlights the versatility of related compounds in synthesizing a diverse set of chemicals for further potential applications (Roman, 2013).
Antifungal Agents
Illicachi et al. (2017) synthesized novel vanillin-chalcones and their derivatives, exhibiting significant antifungal activity against various fungal species. These compounds, related by structure to the compound , showed better activities than their pyrazoline counterparts against tested fungi, demonstrating the potential of such derivatives as antifungal agents. The study also utilized density functional theory (DFT) calculations to correlate electronic properties with antifungal activities, suggesting a promising approach for designing new antifungal compounds (Illicachi et al., 2017).
Peptide Coupling
Brunel et al. (2005) developed an efficient method for the peptide coupling of conjugated carboxylic acids with methyl ester amino acids hydrochloride using Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate reagent (BOP). This method facilitated the synthesis of various substituted amino acid derivatives with high chemical yields, illustrating an important application in peptide synthesis and highlighting the versatility of dimethylamino-containing compounds in facilitating organic synthesis (Brunel et al., 2005).
Antimicrobial Activity
Kumar et al. (2017) synthesized novel isoxazoline incorporated pyrrole derivatives showing significant in vitro antibacterial activity. These compounds, synthesized from precursors including dimethylamino-containing compounds, were evaluated against various bacterial strains, demonstrating their potential as antimicrobial agents. The study highlights the relevance of structurally related compounds in the development of new antimicrobial substances (Kumar et al., 2017).
Eigenschaften
IUPAC Name |
(E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-21(2)11-10-18(22)14-6-9-17-16(12-14)19(24-20-17)13-4-7-15(23-3)8-5-13/h4-12H,1-3H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSGQWHBBRCZPT-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666164 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

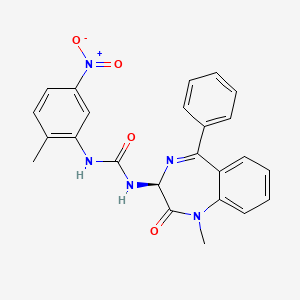
![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-hydroxypropan-1-one](/img/structure/B2665236.png)
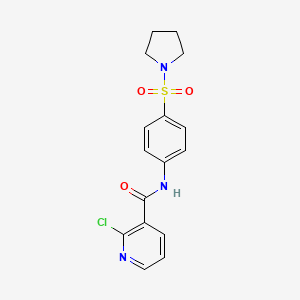

![2-[(4-nitrobenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2665241.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2665242.png)
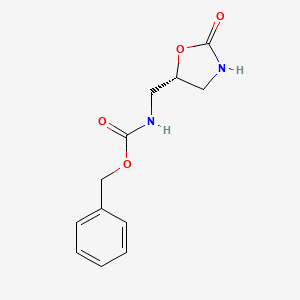
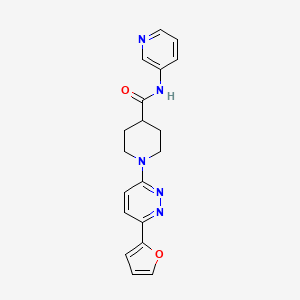

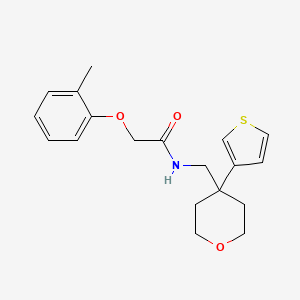
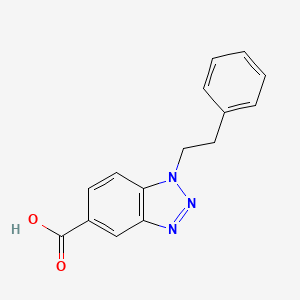
![3-(3-Methylpyrazol-1-yl)-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2665252.png)
